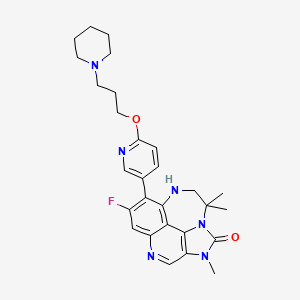

ATM Inhibitor-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H33FN6O2 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

10-fluoro-2,5,5-trimethyl-9-[6-(3-piperidin-1-ylpropoxy)-3-pyridinyl]-2,4,7,13-tetrazatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),8(16),9,11,13-pentaen-3-one |

InChI |

InChI=1S/C28H33FN6O2/c1-28(2)17-32-25-23(18-8-9-22(31-15-18)37-13-7-12-34-10-5-4-6-11-34)19(29)14-20-24(25)26-21(16-30-20)33(3)27(36)35(26)28/h8-9,14-16,32H,4-7,10-13,17H2,1-3H3 |

InChI Key |

ODDGVJISFYQSBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C3C(=CC(=C2C4=CN=C(C=C4)OCCCN5CCCCC5)F)N=CC6=C3N1C(=O)N6C)C |

Origin of Product |

United States |

Foundational & Exploratory

"ATM Inhibitor-6" role in cell cycle checkpoint signaling

An In-depth Technical Guide on the Role of ATM Inhibitors in Cell Cycle Checkpoint Signaling

Topic: "ATM Inhibitor-6" and its role in cell cycle checkpoint signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the role of Ataxia Telangiectasia Mutated (ATM) inhibitors in cell cycle checkpoint signaling. The initial query concerned "this compound," a selective ATM kinase inhibitor also identified by the code A-193. While this compound is available as a research chemical, publicly accessible literature containing in-depth quantitative data and detailed experimental protocols for this specific molecule is scarce.

Therefore, to fulfill the core requirements of this guide, we will focus on well-characterized, potent, and selective ATM inhibitors, namely KU-60019 and M4076 , as representative examples. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to the study of selective ATM inhibitors like this compound.

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), initiating a signaling cascade that arrests the cell cycle to allow for DNA repair or, if the damage is too severe, to induce apoptosis.[1][2] This central role in the DNA Damage Response (DDR) makes ATM a critical target in oncology. By inhibiting ATM, cancer cells can be prevented from repairing DNA damage induced by radiation or chemotherapy, leading to mitotic catastrophe and cell death.[3][4]

Core Mechanism: ATM in Cell Cycle Checkpoint Signaling

Upon detection of DSBs, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the cellular response.[1][5] Key among these are the checkpoint kinases CHK2 and the tumor suppressor p53.[6]

-

G1/S Checkpoint: Activated ATM phosphorylates and activates CHK2, which in turn phosphorylates p53 at Serine 20.[7] ATM also directly phosphorylates p53 at Serine 15. These phosphorylation events stabilize p53 by preventing its degradation via MDM2, leading to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 then inhibits CDK2/Cyclin E complexes, blocking the transition from the G1 to the S phase of the cell cycle.[8][9]

-

G2/M Checkpoint: The ATM-CHK2 pathway also plays a crucial role in the G2/M checkpoint. Activated CHK2 phosphorylates and inactivates the CDC25C phosphatase.[7] In its active state, CDC25C would normally dephosphorylate and activate the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis. Inhibition of CDC25C thus prevents mitotic entry, allowing time for DNA repair.[8][9]

-

Intra-S Checkpoint: ATM contributes to slowing DNA replication in response to damage by phosphorylating targets such as SMC1.[5]

ATM inhibitors block the kinase activity of ATM, thereby preventing these phosphorylation cascades. This abrogation of cell cycle checkpoints is a key mechanism by which these inhibitors sensitize cancer cells to DNA-damaging agents.[3] Cells with inhibited ATM cannot arrest their cycle to repair DNA, leading them to enter mitosis with damaged chromosomes, which often results in cell death.[10]

Quantitative Data on Representative ATM Inhibitors

The following tables summarize key quantitative data for the representative ATM inhibitors KU-60019 and M4076.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PKcs (1,700 nM) | [11] |

| >1600-fold vs. ATR (>10,000 nM) | [11] | |||

| M4076 | ATM | 0.2 (at ATP Km) | Weakly affects PI3K (IC50 = 9,000 nM) | [12] |

| 0.7 (at 1mM ATP) | Does not affect ATR-CHK1 or DNA-PK signaling up to 30,000 nM | [12] |

Table 2: Cellular Potency and Radiosensitization

| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |

| KU-60019 | U87 Glioma | Western Blot | >70% decrease in p53 (S15) phosphorylation | 1 µM | [11] |

| U1242 Glioma | Western Blot | Complete inhibition of CHK2 (T68) phosphorylation | 3 µM | [3] | |

| U87 Glioma | Viability Assay | Dose-Enhancement Ratio (DER) of 4.4 | 10 µM | [3] | |

| U87 Glioma | Viability Assay | Dose-Enhancement Ratio (DER) of 1.7 | 1 µM | [3] | |

| M4076 | A549 Lung | Western Blot | Inhibition of IR-induced ATM, KAP1, CHK2, p53 phosphorylation | 1 µM | [12] |

| Panel of 8 cell lines | ATM/CHK2 Phos. | IC50 range: 9 - 64 nM | 9 - 64 nM | [12] | |

| FaDu Xenograft | In vivo pCHK2 | Target inhibition exceeded IC90 at doses ≥200 mg QD | ≥200 mg/day | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Western Blotting for ATM Signaling Pathway

This protocol is used to assess the phosphorylation status of ATM and its downstream targets like CHK2 and p53.

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the ATM inhibitor (e.g., KU-60019 at 1-10 µM) for 1-2 hours, followed by induction of DNA damage (e.g., 5-10 Gy ionizing radiation).

-

Harvest cells at desired time points post-damage (e.g., 15 min, 1 hour).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., β-actin).

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify band intensity using image analysis software and normalize to the loading control.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Preparation:

-

Seed 1-2 x 10^6 cells and allow them to adhere overnight.

-

Treat cells with the ATM inhibitor and/or DNA damaging agent as required for the experiment.

-

Harvest cells (including any floating cells) by trypsinization and centrifugation.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in 0.5 mL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal (typically >610 nm).

-

Collect data for at least 10,000-20,000 single-cell events.

-

Analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.

-

Protocol 3: Clonogenic Survival Assay

This assay measures the ability of single cells to survive treatment and form colonies, providing a measure of reproductive viability.

-

Cell Seeding:

-

Prepare a single-cell suspension from a stock culture.

-

Count the cells accurately.

-

Plate a precise number of cells (ranging from 200 to 10,000, depending on the expected toxicity of the treatment) into 6-well plates or 100 mm dishes.

-

-

Treatment:

-

Allow cells to attach for several hours.

-

Pre-treat with the ATM inhibitor for 1-2 hours.

-

Expose cells to various doses of ionizing radiation or a cytotoxic drug.

-

Remove the drug-containing medium after the desired exposure time and replace it with fresh medium. For radiation, no medium change is needed.

-

-

Incubation:

-

Incubate the plates for 10-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.

-

-

Staining and Counting:

-

Aspirate the medium and wash the colonies with PBS.

-

Fix the colonies with a solution like methanol:acetic acid (3:1) or 6% glutaraldehyde.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies in each dish.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the untreated control: (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment dose: (Number of colonies counted / (Number of cells seeded x PE/100)).

-

Plot the SF on a logarithmic scale against the treatment dose on a linear scale to generate a cell survival curve.

-

Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are checkpoints in the cell cycle? | AAT Bioquest [aatbio.com]

- 9. Cell Cycle Checkpoints | Biology for Majors I [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Target Engagement and Validation of ATM Inhibitor-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and validation studies for a representative Ataxia-Telangiectasia Mutated (ATM) inhibitor, herein referred to as ATM Inhibitor-6. The data and protocols presented are based on published preclinical findings for potent and selective ATM inhibitors, such as M4076, and are intended to serve as a guide for researchers in the field of DNA Damage Response (DDR) and oncology.

Introduction to ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, ATM orchestrates a complex signaling cascade that initiates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1] Many cancer cells exhibit a high degree of genomic instability and reliance on specific DNA repair pathways for survival. Targeting ATM can therefore selectively sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2] ATM inhibitors work by competitively binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby abrogating the cellular response to DSBs.[2][3]

Quantitative Data Summary for this compound

The following tables summarize the key quantitative data for this compound, a representative, potent, and selective orally bioavailable ATM inhibitor. The data is compiled from preclinical studies of similar molecules, such as M4076.[4][5]

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| ATM Kinase Inhibition (IC50) | 0.2 nmol/L | Cell-free assay (near ATM Km for ATP) | [4] |

| Cellular ATM Inhibition (IC50) | 9 - 64 nmol/L | Inhibition of IR-induced CHK2 phosphorylation | [4] |

| Selectivity vs. ATR | >30 µmol/L | No inhibition of ATR-CHK1 signaling | [4] |

| Selectivity vs. DNA-PK | >30 µmol/L | No inhibition of DNA-PK activation | [4] |

Table 2: In Vivo Efficacy in Combination with Ionizing Radiation (IR)

| Xenograft Model | Treatment | Outcome | Reference |

| FaDu (Head and Neck) | This compound + IR (2Gy x 5) | Enhanced tumor growth inhibition | [6] |

| NCI-H1975 (NSCLC) | This compound + IR (2Gy x 5, 2 weeks) | Enhanced tumor growth inhibition | [6] |

Key Experimental Protocols

Detailed methodologies for the validation of this compound are provided below.

Western Blotting for ATM Signaling

This protocol is designed to assess the inhibition of ATM kinase activity in cells by measuring the phosphorylation of its direct downstream target, CHK2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-CHK2 (Thr68), anti-total CHK2, anti-phospho-ATM (Ser1981), anti-total ATM, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).

-

Harvest cells at a specified time point post-irradiation (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7]

-

Centrifuge lysates to pellet cell debris and collect the supernatant.[7]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[7]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total CHK2 and a loading control to ensure equal protein loading.

-

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony, providing a quantitative assessment of cell reproductive integrity after treatment.

Materials:

-

Cell culture medium and supplements.

-

Trypsin-EDTA.

-

6-well plates.

-

Crystal violet staining solution (0.5% crystal violet in methanol).

-

Ionizing radiation source.

Procedure:

-

Cell Seeding:

-

Treatment:

-

Allow cells to attach for a few hours.

-

Pre-treat the cells with this compound for a specified duration (e.g., 1 hour).

-

Irradiate the plates with a range of radiation doses.

-

-

Incubation:

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.[3]

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 10 minutes.

-

Stain the colonies with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as >50 cells).

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with radiotherapy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[2][8]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Cancer cell line for implantation.

-

Matrigel (optional).

-

Calipers for tumor measurement.

-

This compound formulation for oral administration.

-

Radiation source for targeted tumor irradiation.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 107 cells) into the flank of each mouse.[2]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, IR alone, this compound + IR).

-

-

Treatment Administration:

-

Administer this compound orally at the determined dose and schedule.

-

Administer radiotherapy to the tumors according to the planned fractionation schedule (e.g., 2 Gy per day for 5 days).[6]

-

-

Monitoring:

-

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Monitor the general health and behavior of the mice.

-

-

Endpoint and Analysis:

-

The study may be concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-CHK2) if required.

-

Compare tumor growth inhibition between the different treatment groups.

-

Visualizations: Pathways and Workflows

ATM Signaling Pathway

Caption: ATM signaling cascade initiated by DNA double-strand breaks.

Experimental Workflow for Target Validation

Caption: A typical workflow for ATM inhibitor target validation.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of a Novel ATM Kinase Inhibitor: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical In Vitro and In Vivo Evaluation of "ATM Inhibitor-6"

Disclaimer: "this compound" is a representative name for a potent and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The data presented herein is a synthesis of publicly available preclinical findings for various advanced ATM inhibitors (e.g., M3541, KU59403, AZD0156) to provide a comprehensive technical overview of this class of compounds.

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM orchestrates a complex signaling cascade that initiates cell cycle checkpoints, DNA repair, and, if the damage is irreparable, apoptosis.[1][4] Many cancer therapies, including radiotherapy and various chemotherapeutic agents (e.g., topoisomerase poisons), function by inducing DSBs.[2][3] However, cancer cells can leverage a functional ATM pathway to repair this damage, leading to therapeutic resistance.

Inhibiting the catalytic activity of ATM is a validated therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[2][5] Small-molecule ATM inhibitors prevent the phosphorylation of downstream targets, thereby abrogating DNA damage-induced cell cycle arrest and repair.[2][6] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. This guide summarizes the key preclinical in vitro and in vivo data for this compound, a representative potent and selective ATM kinase inhibitor.

In Vitro Profile

The in vitro characterization of this compound demonstrates high potency, selectivity, and effective engagement of the ATM signaling pathway in cellular contexts.

Biochemical and Cellular Potency

This compound potently inhibits ATM kinase activity at sub-nanomolar concentrations in biochemical assays and effectively suppresses ATM signaling in cancer cell lines in the low nanomolar range. Its selectivity is critical to minimize off-target effects, particularly against other members of the phosphoinositide 3-kinase-like kinase (PIKK) family.[7]

| Parameter | Value | Assay Type | Notes |

| ATM Kinase IC50 | <1 nM | Biochemical Kinase Assay | Demonstrates high potency against the isolated enzyme.[3][7] |

| Cellular ATM IC50 | 1 - 50 nM | Cell-Based ELISA (p-CHK2) | Measures inhibition of a direct downstream substrate in response to DNA damage.[2] |

| Selectivity (vs. ATR) | >500-fold | Biochemical Kinase Assay | High selectivity against the related ATR kinase.[7] |

| Selectivity (vs. DNA-PK) | >100-fold | Biochemical Kinase Assay | High selectivity against DNA-PK, another key DSB repair kinase.[7] |

| Selectivity (vs. mTOR/PI3K) | >1000-fold | Biochemical Kinase Assay | Minimal activity against other PIKK family members.[4][7] |

Sensitization to DNA-Damaging Agents

This compound shows minimal single-agent cytotoxicity but significantly enhances the cell-killing effects of ionizing radiation (IR) and chemotherapies that induce DSBs.[1]

| Cell Line | Combination Agent | Sensitization Enhancement Ratio (SER) | Notes |

| SW620 (Colon) | Camptothecin | 4-fold | p53-mutant cell line.[1][4] |

| HCT116 (Colon) | Etoposide | 2.3-fold | p53-wildtype cell line.[4] |

| FaDu (Head & Neck) | Ionizing Radiation (IR) | >1.5-fold | Potentiates radiotherapy in various cancer types.[2] |

| A549 (Lung) | Ionizing Radiation (IR) | >1.5-fold | Effect is independent of tumor type.[2] |

In Vitro Experimental Protocols

Biochemical ATM Kinase Assay

-

Objective: To determine the IC50 of the inhibitor against purified ATM enzyme.

-

Method: Recombinant full-length ATM kinase is incubated with a specific substrate (e.g., a p53-derived peptide) and ATP. The inhibitor is added at varying concentrations. The reaction is allowed to proceed, and the level of substrate phosphorylation is quantified, often using an ELISA-based method with a phospho-specific antibody.[8] The IC50 value is calculated from the resulting dose-response curve.

Cellular ATM Inhibition Assay (Western Blot or ELISA)

-

Objective: To measure the inhibition of ATM signaling in a cellular context.

-

Method: Cancer cells (e.g., A549) are pre-treated with the ATM inhibitor for 1-2 hours.[2] DNA damage is induced using a fixed dose of ionizing radiation (e.g., 5 Gy).[2] After a short incubation period (30-60 minutes), cell lysates are collected. The phosphorylation status of key ATM substrates, such as CHK2 (at Thr68) or KAP1 (at Ser824), is quantified by Western Blot or whole-cell ELISA.[2][9] The IC50 is determined by the concentration of inhibitor required to reduce substrate phosphorylation by 50%.

Clonogenic Survival Assay

-

Objective: To assess the ability of the ATM inhibitor to sensitize cancer cells to radiation.

-

Method: Cells are seeded at low density and treated with the ATM inhibitor for a defined period before and/or after being exposed to varying doses of ionizing radiation. The cells are then washed and allowed to grow for 10-14 days until visible colonies form. Colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to non-irradiated controls, and the dose enhancement factor is determined.

In Vivo Profile

Preclinical in vivo studies confirm that this compound enhances the efficacy of standard-of-care DNA-damaging therapies in mouse xenograft models.[1][2]

Pharmacokinetics & Pharmacodynamics

This compound exhibits favorable oral bioavailability and maintains tissue concentrations above the level required for target engagement for several hours post-administration.[1] Pharmacodynamic studies confirm that oral administration of the inhibitor effectively suppresses ATM signaling (e.g., p-CHK2 levels) in tumor tissue following irradiation.[2]

In Vivo Efficacy

In multiple human tumor xenograft models, the combination of this compound with radiotherapy or chemotherapy leads to significant tumor growth delay and, in some cases, complete tumor regression, at doses that are well-tolerated.[1][2][3]

| Tumor Model | Treatment Regimen | Outcome | Reference |

| FaDu (Head & Neck) | Inhibitor + Fractionated Radiotherapy (2Gy/day) | Complete Tumor Regression | [2][10] |

| SW620 (Colon) | Inhibitor + Topoisomerase Poison (e.g., Irinotecan) | Significant Tumor Growth Inhibition | [1][6] |

| NCI-H1975 (Lung) | Inhibitor + Fractionated Radiotherapy | Strong Enhancement of Radiotherapy Efficacy | [10] |

In Vivo Experimental Protocols

Human Tumor Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of the ATM inhibitor in combination with radiotherapy.

-

Animal Model: Immunodeficient mice (e.g., female athymic nude mice) are used.[6]

-

Tumor Implantation: 5-10 million human cancer cells (e.g., FaDu) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[9]

-

Treatment Groups: Mice are randomized into groups: (1) Vehicle, (2) this compound alone, (3) Radiotherapy alone, (4) this compound + Radiotherapy.

-

Dosing Regimen: The ATM inhibitor is administered orally (p.o.) approximately 1-2 hours before each fraction of radiotherapy.[10] Radiotherapy is delivered locally to the tumor, often in a fractionated schedule (e.g., 2 Gy per day for 5 days).[10]

-

Endpoints: Tumor volume is measured 2-3 times per week with calipers. Animal body weight and general health are monitored as markers of toxicity. The primary endpoint is tumor growth inhibition (TGI).

Visualizations: Pathways and Workflows

ATM Signaling Pathway and Point of Inhibition

Caption: ATM activation by DSBs and inhibition by this compound.

In Vivo Xenograft Study Workflow

Caption: Workflow for a preclinical in vivo xenograft efficacy study.

Preclinical Development Logic

Caption: Logical progression from in vitro to in vivo studies.

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The ATM Inhibitor KU-55933: A Technical Guide to its Role in Genomic Instability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1] Activated by DNA double-strand breaks (DSBs), ATM orchestrates a complex signaling cascade that initiates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1][2] Due to its critical function in the DDR, ATM has emerged as a significant target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, a concept of particular interest for tumors with existing DDR deficiencies.

This technical guide focuses on KU-55933, a potent and specific inhibitor of ATM kinase. As one of the first-in-class selective ATM inhibitors, KU-55933 has been instrumental in elucidating the cellular consequences of ATM inhibition and its therapeutic potential. This document provides a comprehensive overview of KU-55933, including its effects on genomic instability, quantitative data from key preclinical studies, and detailed experimental protocols.

Mechanism of Action and Effects on Genomic Instability

KU-55933 is an ATP-competitive inhibitor of ATM kinase.[3] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream ATM substrates that are critical for the DNA damage response. This inhibition disrupts several key cellular processes, leading to increased genomic instability:

-

Abrogation of Cell Cycle Checkpoints: ATM is crucial for activating the G1/S and G2/M cell cycle checkpoints in response to DNA damage.[4] KU-55933 treatment prevents this arrest, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to the propagation of mutations and chromosomal aberrations.[4][5]

-

Impaired DNA Repair: ATM signaling is essential for the efficient repair of DNA double-strand breaks through pathways such as homologous recombination. By inhibiting ATM, KU-55933 compromises the ability of cells to repair these lesions, resulting in the persistence of DNA damage.[5]

-

Induction of Apoptosis: In the face of overwhelming DNA damage and a dysfunctional DDR, cells may undergo programmed cell death, or apoptosis. KU-55933 has been shown to induce apoptosis, particularly in cancer cells with overactivated Akt signaling and when combined with other cellular stressors like serum starvation.[4][6]

-

Radiosensitization and Chemosensitization: By preventing the repair of DNA damage induced by ionizing radiation or chemotherapeutic agents, KU-55933 significantly enhances the cytotoxic effects of these cancer treatments.[5][7][8]

Quantitative Data

The following tables summarize key quantitative data on the activity and effects of KU-55933 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of KU-55933

| Target Kinase | IC50 / Ki | Reference |

| ATM | 12.9 nM / 2.2 nM | [3][7][8][9][10] |

| DNA-PK | 2.5 µM | [7][8][9] |

| mTOR | 9.3 µM | [7][8][9] |

| PI3K | 16.6 µM | [7][9] |

| ATR | >100 µM | [7][8][9] |

| PI4K | >100 µM | [7][8] |

Table 2: Cellular Effects of KU-55933

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| U251 GBM | 30 µM TMZ + 10 µM KU-55933 | Increased G2/M arrest | 61.8 ± 1.1% of cells in G2/M (vs. 35 ± 0.8% with TMZ alone) | [2][5] |

| U87 GBM | 30 µM TMZ + 10 µM KU-55933 | Increased G2/M arrest | 25.7% of cells in G2/M (vs. 18.7% with TMZ alone) | [5] |

| U251 GBM | 30 µM TMZ + 10 µM KU-55933 | Increased DNA damage (γ-H2AX foci) | 24 ± 1.5% of nuclei positive for foci (vs. 13.7 ± 0.5% with TMZ alone) | [5] |

| U87 GBM | 30 µM TMZ + 10 µM KU-55933 | Increased DNA damage (γ-H2AX foci) | 52.9 ± 1% of nuclei positive for foci (vs. 32.5 ± 2.5% with TMZ alone) | [5] |

| U251 GBM | 30 µM TMZ + 10 µM KU-55933 | Decreased clonogenic survival | Survival fraction of 0.004 ± 0.001 (vs. 0.08 ± 0.01 with TMZ alone) | [2][5] |

| U87 GBM | 30 µM TMZ + 10 µM KU-55933 | Decreased clonogenic survival | Survival fraction of 0.02 ± 0.005 (vs. 0.04 ± 0.002 with TMZ alone) | [2][5] |

| MDA-MB-453 Breast Cancer | 10 µM KU-55933 (serum-free) | Induction of apoptosis | Increased cleaved PARP | [6] |

| PC-3 Prostate Cancer | 10 µM KU-55933 (serum-free) | Induction of apoptosis | Increased cleaved PARP | [6] |

| MDA-MB-453 Breast Cancer | 10 µM KU-55933 | G1 cell cycle arrest | 2- to 3-fold increase in G1/S ratio | [6] |

| PC-3 Prostate Cancer | 10 µM KU-55933 | G1 cell cycle arrest | 2- to 3-fold increase in G1/S ratio | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro ATM Kinase Assay

Objective: To determine the in vitro inhibitory activity of KU-55933 against ATM kinase.

Materials:

-

HeLa nuclear extract

-

Rabbit polyclonal anti-ATM antibody

-

Protein A-Sepharose beads

-

ATM assay buffer (25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄, 500 µM DTT, 5% v/v glycerol)

-

Substrate: Glutathione S-transferase-p53N66 (GST-p53)

-

ATP

-

KU-55933

-

96-well plates

-

ELISA reagents with anti-phospho-serine 15 p53 antibody

Procedure:

-

Immunoprecipitate ATM from HeLa nuclear extract using anti-ATM antibody and Protein A-Sepharose beads.

-

Wash the beads and resuspend in ATM assay buffer.

-

In a 96-well plate, incubate the ATM-containing beads with 1 µg of GST-p53 substrate in ATM assay buffer at 37°C in the presence of varying concentrations of KU-55933 for 10 minutes with gentle shaking.

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate to pellet the beads and transfer the supernatant to a new 96-well plate for ELISA analysis.

-

Perform a standard ELISA using an anti-phospho-serine 15 p53 antibody to detect the phosphorylated substrate.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[3][9]

Western Blot Analysis of ATM Signaling

Objective: To assess the effect of KU-55933 on the phosphorylation of ATM and its downstream substrates in cells.

Materials:

-

Cell lines of interest (e.g., U2OS, HeLa)

-

KU-55933

-

Ionizing radiation source or other DNA damaging agent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels (e.g., 6% for ATM)

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-p53 (Ser15), anti-total p53, anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-γ-H2AX (Ser139), anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

ECL reagent

Procedure:

-

Culture cells to the desired confluency and treat with KU-55933 for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation).

-

Harvest cells at various time points post-damage and prepare whole-cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL reagent and an imaging system.[1]

Cell Viability (MTT) Assay

Objective: To determine the effect of KU-55933 on cell proliferation and viability.

Materials:

-

Cell lines of interest

-

96-well plates

-

Culture medium

-

KU-55933

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of KU-55933 and incubate for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[6][11][12][13]

Clonogenic Survival Assay

Objective: To assess the ability of KU-55933 to sensitize cells to ionizing radiation.

Materials:

-

Cell lines of interest

-

6-well plates

-

Culture medium

-

KU-55933

-

Ionizing radiation source

-

Fixing solution (e.g., 6% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Treat cells with KU-55933 for a specified time before exposing them to various doses of ionizing radiation.

-

After irradiation, trypsinize the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure the formation of a countable number of colonies.

-

Incubate the plates for 1-3 weeks, allowing single cells to form colonies (defined as >50 cells).

-

Fix the colonies with fixing solution and stain with crystal violet.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.[14][15][16][17]

Visualizations

ATM Signaling Pathway in DNA Damage Response

Caption: ATM signaling cascade initiated by DNA double-strand breaks and the point of inhibition by KU-55933.

Experimental Workflow for Assessing Radiosensitization by KU-55933

Caption: Workflow for a clonogenic survival assay to evaluate the radiosensitizing effects of KU-55933.

Logical Relationship of KU-55933's Effects on Genomic Instability

Caption: The causal chain from ATM inhibition by KU-55933 to increased genomic instability and therapeutic sensitization.

References

- 1. researchgate.net [researchgate.net]

- 2. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KU-55933 | PI3K | ATM/ATR | Autophagy | mTOR | DNA-PK | TargetMol [targetmol.com]

- 4. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. KU-55933, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]

- 8. KU 55933 (3544) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 17. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to ATM Inhibitors and Their Impact on Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia-telangiectasia mutated (ATM) kinase stands as a chief guardian of genomic integrity, orchestrating the complex cellular network known as the DNA Damage Response (DDR).[1] Upon the advent of DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage—ATM is rapidly activated, initiating a signaling cascade that controls DNA repair, cell cycle checkpoints, and apoptosis.[2][3] Mammalian cells primarily employ two distinct pathways to repair DSBs: the high-fidelity Homologous Recombination (HR), which is active in the S and G2 phases of the cell cycle, and the faster but more error-prone Non-Homologous End Joining (NHEJ), which is active throughout the cell cycle.[4]

Given its central role, ATM has emerged as a high-value target in oncology.[1][5] ATM inhibitors are a class of small molecules designed to block the kinase activity of ATM, thereby disrupting the DDR. While the user's query specified "ATM Inhibitor-6," this appears to be a non-specific identifier. This guide will, therefore, focus on the well-characterized effects of representative ATM inhibitors such as KU-55933 and AZD0156 to elucidate the core mechanisms of this drug class. A primary mechanism by which these inhibitors sensitize cancer cells to DNA-damaging agents is by critically altering the dynamics of NHEJ, often forcing the cell to rely on a more dangerous form of repair.

The Dichotomous Role of ATM in Non-Homologous End Joining

ATM's influence on NHEJ is not monolithic; it is a highly context-dependent modulator that can both promote and antagonize the pathway.

1. ATM as a Promoter of NHEJ: In certain contexts, ATM activity is crucial for the efficient repair of a subset of DSBs by NHEJ. This is particularly true for breaks located within condensed heterochromatin, where ATM-mediated chromatin remodeling is required to allow access for the repair machinery. Furthermore, recent research has uncovered a novel role for ATM in promoting error-free NHEJ (EF-NHEJ) at highly transcribed genes, a function that appears to be independent of the core NHEJ kinase, DNA-PKcs.[6] ATM-dependent hyper-phosphorylation of 53BP1 is a key event that promotes NHEJ by limiting DNA end resection, thereby preventing the initiation of HR.[7]

2. ATM as an Antagonist of "Toxic" NHEJ: Conversely, ATM plays a critical role in preventing inappropriate or "toxic" end-joining. This is especially important for single-ended DSBs (seDSBs) that arise from replication fork collapse.[7] In this scenario, faithful repair must proceed via HR using the sister chromatid as a template. ATM activity is essential to initiate the resection of the DNA end, a process that creates a single-stranded DNA overhang necessary for HR and simultaneously blocks NHEJ. ATM achieves this by phosphorylating multiple substrates, including the DNA-PK catalytic subunit (DNA-PKcs). This phosphorylation promotes the removal of the core NHEJ components, Ku and DNA-PKcs, from the DNA ends, thereby clearing the way for the HR machinery.[7][8][9] In the absence of ATM activity, these seDSBs can be aberrantly processed by NHEJ, leading to chromosomal fusions and genomic instability.[7]

Impact of ATM Inhibitors: Shunting Repair to a Detrimental Pathway

The therapeutic potential of ATM inhibitors, particularly in combination with radiotherapy or chemotherapy, stems from their ability to exploit this dual role. By inhibiting ATM's kinase activity, these drugs create a specific cellular state where the choice of DNA repair pathway is dangerously skewed.

When cells are treated with an ATM inhibitor, the initiation of DNA end resection is blocked.[4] This effectively cripples the HR pathway. For complex DSBs, such as those induced by ionizing radiation, which would normally be channeled towards HR for accurate repair, the cell is left with little choice but to rely on the NHEJ pathway.[4] This shunting of complex lesions into an error-prone repair pathway leads to what is termed "toxic end-joining." [4][5][10] The resulting misrepaired DNA, chromosomal aberrations, and genomic chaos are highly cytotoxic, leading to enhanced cell killing, particularly in cancer cells that may already have underlying DNA repair defects.[4][5]

Data Presentation: Quantitative Effects of ATM Inhibitors

The following tables summarize quantitative data for representative ATM inhibitors, demonstrating their potency and impact on cellular processes related to NHEJ.

| Table 1: Potency of Representative ATM Inhibitors | |

| Inhibitor | Reported IC50 |

| KU-55933 | 12.9 nM (ATP-competitor of ATM kinase)[3] |

| AZD0156 | 0.00058 µM (cell IC50)[11] |

| Table 2: Effects of ATM Inhibitors on NHEJ and Cell Survival | |||

| Inhibitor | Cell Line / Context | Effect | Reference |

| KU-55933 | Human Embryonic Stem Cells (hESCs) | ~20-25% reduction in NHEJ | [12] |

| KU-55933 | Neural Progenitors (NPs) | ~40-50% reduction in NHEJ | [12] |

| KU-55933 | Astrocytes | NHEJ levels reduced to 25% of control | [12] |

| KU-55933 | 293T cells | 50% reduction in KSHV latent gene expression (proxy for repair/integration) | [13] |

| AZD0156 | U2OS cells treated with proton irradiation | Blocks resection and shunts DSBs to toxic NHEJ, enhancing cell killing | [4] |

| Caffeine (ATM/ATR inhibitor) | Res-HL60 cells | Decreased surviving fraction after 4 Gy irradiation | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the impact of ATM inhibitors on NHEJ.

Protocol 1: Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like ionizing radiation (IR), with or without a sensitizing agent like an ATM inhibitor.

Objective: To determine the fraction of cells that retain the ability to form colonies after IR, in the presence or absence of an ATM inhibitor.

Methodology (Post-Irradiation Plating):

-

Cell Culture: Culture cells to ~80-90% confluency in appropriate flasks.

-

Treatment: Pre-treat cells with the desired concentration of ATM inhibitor (or vehicle control) for a specified time (e.g., 1-2 hours) before irradiation.

-

Irradiation: Irradiate the cell flasks with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source.

-

Cell Plating: Immediately following irradiation, trypsinize the cells, count them accurately using a hemocytometer, and plate a precise number of cells into 6-well plates or petri dishes. The number of cells plated should be adjusted based on the radiation dose to result in a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).

-

Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.

-

Fixing and Staining:

-

Aspirate the medium and gently wash the colonies with Phosphate Buffered Saline (PBS).

-

Fix the colonies with a solution like methanol or 4% paraformaldehyde for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies, with a colony typically defined as a cluster of at least 50 cells.

-

Calculation:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells plated) for the 0 Gy control group.

-

Surviving Fraction (SF): (Number of colonies counted / (Number of cells plated x PE)) for each radiation dose.

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

-

Protocol 2: Immunofluorescence Staining of DNA Repair Foci (γH2AX & 53BP1)

This method visualizes the recruitment of key DDR proteins to the sites of DSBs, allowing for the quantification of DNA damage and repair kinetics.

Objective: To quantify the formation and resolution of γH2AX and 53BP1 foci, which mark DSBs and the engagement of the NHEJ pathway, respectively.

Methodology:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat cells with the ATM inhibitor and/or DNA damaging agent (e.g., IR) as per the experimental design. Collect samples at various time points post-treatment (e.g., 1h, 4h, 24h) to assess repair kinetics.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash three times with PBS.

-

Permeabilize with 0.25-0.5% Triton X-100 in PBS for 10-15 minutes.

-

-

Blocking:

-

Wash three times with PBS.

-

Block with a solution containing 5% goat serum or bovine serum albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the coverslips with primary antibodies diluted in blocking buffer (e.g., mouse anti-γH2AX and rabbit anti-53BP1) overnight at 4°C in a humidified chamber.[15]

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 555 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Use image analysis software to count the number of foci per nucleus. An increase in persistent foci at later time points in inhibitor-treated cells indicates a repair defect.

-

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of individual cells, allowing for the determination of the cell cycle distribution (G0/G1, S, G2/M phases) of a cell population.

Objective: To assess if ATM inhibition, alone or with DNA damage, induces cell cycle arrest at specific checkpoints (e.g., G2/M).

Methodology:

-

Cell Collection: Harvest cells (both adherent and floating) and wash with cold PBS.

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Pellet the fixed cells by centrifugation and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[16] PI stains both DNA and RNA, so RNase A is crucial for degrading RNA to ensure stoichiometric DNA staining.[16][17]

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[17]

-

Collect data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the histogram of DNA content.

-

The software will calculate the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in the G2/M peak after DNA damage is indicative of a functional G2 checkpoint.

-

Mandatory Visualizations

The following diagrams illustrate the core pathways and workflows discussed in this guide.

Caption: A simplified diagram of the C-NHEJ pathway for DSB repair.

Caption: ATM inhibition blocks HR and shunts DSBs to toxic NHEJ.

Caption: A standard workflow to study ATM inhibitor effects on NHEJ.

Conclusion

The inhibition of ATM kinase presents a compelling strategy for cancer therapy, primarily by subverting the cell's native DNA repair mechanisms. While ATM's role in NHEJ is complex, its inhibition decisively blocks the high-fidelity HR pathway, forcing cells to resolve complex DNA damage through a toxic and error-prone end-joining process. This manufactured vulnerability is the cornerstone of the synergistic lethality observed when ATM inhibitors are combined with radiation and certain chemotherapies. For researchers and drug developers, a deep understanding of this context-dependent mechanism is paramount for designing rational combination therapies, identifying responsive patient populations, and developing the next generation of DDR-targeted agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of ATM Kinase Inhibitor KU-55933 as Potential Anti-Toxoplasma gondii Agent [frontiersin.org]

- 4. Inhibition of ATM induces hypersensitivity to proton irradiation by upregulating toxic end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Development of Novel Technologies to Investigate DNA Double-Strand Break Repair Uncovers a Role for the ATM Kinase in Error-Free NHEJ with Implications for Neurodegenerative Diseases [dspace.mit.edu]

- 7. ATM’s Role in the Repair of DNA Double-Strand Breaks [mdpi.com]

- 8. ATM antagonizes NHEJ proteins assembly and DNA-ends synapsis at single-ended DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATM antagonizes NHEJ proteins assembly and DNA-ends synapsis at single-ended DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [iro.uiowa.edu]

- 11. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM-independent, high-fidelity nonhomologous end joining predominates in human embryonic stem cells | Aging [aging-us.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Application Notes and Protocols for ATM Inhibitor-6 in Cell-Based Radiosensitization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia Mutated (ATM) kinase is a primary regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage induced by ionizing radiation (IR).[1][2] Upon activation by DSBs, ATM orchestrates a complex signaling network that initiates cell cycle checkpoints, DNA repair, and, in cases of severe damage, apoptosis.[3][4][5][6] This central role makes ATM a compelling target for therapeutic intervention, particularly in oncology. By inhibiting ATM, cancer cells can be rendered more susceptible to the cytotoxic effects of radiation, a concept known as radiosensitization.[2][6]

ATM inhibitors, such as the hypothetical "ATM Inhibitor-6," are small molecules designed to block the kinase activity of ATM. This inhibition prevents the phosphorylation of downstream targets crucial for the DNA damage response (DDR), such as CHK2 and p53.[1][5] As a result, irradiated cells are unable to effectively arrest their cell cycle to repair DNA damage, leading to mitotic catastrophe and enhanced cell death.[1] These application notes provide a detailed protocol for assessing the radiosensitizing potential of this compound in a cell-based assay.

Data Presentation

The following table summarizes representative quantitative data from studies on various ATM inhibitors, illustrating the typical endpoints and magnitudes of effect observed in radiosensitization experiments. This data can serve as a benchmark for evaluating the efficacy of "this compound".

| Cell Line | ATM Inhibitor | Inhibitor Concentration (µM) | Radiation Dose (Gy) | Endpoint Assay | Observed Effect | Reference |

| UT-SCC-36 (HNSCC) | GSK635416A | 2 | Various | Clonogenic Formation Assay | Dose Enhancement Factor (DEF) of 1.99 | [7] |

| U2OS, T98G | Mibefradil | 10 | Various | Clonogenic Survival Assay | Significant radiosensitization | [8] |

| A549, A375, RKO | M3541 | 1 | 5 | ATM autophosphorylation (Ser1981) | >90% inhibition of ATM phosphorylation | [1] |

| HeLa | CP466722 | 6 | Various | ATM target phosphorylation | Virtually complete disruption of ATM cellular activity | [9] |

| OMM1 (Uveal Melanoma) | KU-55933 | 10 | 0-4 (Protons) | Clonogenic Survival Assay | ~4.4-fold increase in radiosensitivity | [10] |

| Pediatric High-Grade Glioma Cell Lines | AZD1390 | Not specified | Various | Cell Viability | Significant increase in the effect of radiation | [11] |

| HCT116 (Colorectal) | KU60019 | 1 | 5 | Clonogenic Survival | Enhanced radiosensitization with P-AscH⁻ | [12] |

Signaling Pathway and Experimental Workflow

ATM Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of ATM in the DNA damage response pathway and how ATM inhibitors intervene.

Caption: ATM activation by DNA DSBs and inhibition by this compound.

Experimental Workflow for Radiosensitization Assay

This diagram outlines the general workflow for a cell-based assay to determine the radiosensitizing effect of this compound.

Caption: Workflow for a cell-based radiosensitization assay.

Experimental Protocols

I. Cell Culture and Seeding

-

Cell Line Selection: Choose appropriate cancer cell lines. It is advisable to use cell lines with known ATM and p53 status.

-

Culture Conditions: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding:

-

For viability and apoptosis assays, seed cells in 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment.

-

For clonogenic survival assays, initial cell seeding will be done after treatment and irradiation.

-

For immunofluorescence, seed cells on coverslips in 24-well plates.

-

II. Treatment with this compound and Irradiation

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations.

-

Pre-treatment: One hour prior to irradiation, replace the cell culture medium with a medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated wells).[1][10]

-

Irradiation:

-

Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

A non-irradiated plate should be handled in parallel to serve as a control.

-

-

Post-Irradiation Incubation: Following irradiation, return the cells to the incubator. The duration of post-irradiation incubation will depend on the chosen endpoint assay.

III. Endpoint Assays

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

-

Cell Preparation: Immediately after irradiation, wash the cells with PBS, and detach them using trypsin.

-

Cell Counting: Neutralize the trypsin, resuspend the cells in a fresh medium, and count them using a hemocytometer or an automated cell counter.

-

Seeding for Colony Formation: Seed a precise number of cells (e.g., 100-5000 cells, depending on the radiation dose) into 6-well plates containing a fresh medium. The medium can either contain the ATM inhibitor for a specified duration (e.g., 24 hours) or be inhibitor-free, depending on the experimental design.[10]

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.

This assay provides a more high-throughput method to assess the impact of treatment on cell proliferation and viability.

-

Incubation: After treatment and irradiation in a 96-well plate, incubate the cells for 72 hours.

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the results to the untreated control to determine the percentage of cell viability.

This assay visualizes DNA double-strand breaks. An increase in the number of persistent γH2AX foci in inhibitor-treated cells post-IR indicates inhibition of DNA repair.[1]

-

Post-IR Incubation: Incubate the cells on coverslips for various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess both the induction and resolution of DNA damage.[1]

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

This assay quantifies the proportion of cells undergoing apoptosis.

-

Cell Harvesting: 48-72 hours post-treatment, harvest the cells (including any floating cells in the medium) by trypsinization.

-

Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion

The protocols outlined above provide a comprehensive framework for evaluating the radiosensitizing effects of "this compound." By employing a combination of clonogenic survival assays, viability measurements, and mechanistic studies of DNA damage and apoptosis, researchers can thoroughly characterize the potential of this and other ATM inhibitors as adjuncts to radiotherapy. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental process, facilitating a deeper understanding for professionals in the field.

References

- 1. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]

- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 6. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of ATM Increases the Radiosensitivity of Uveal Melanoma Cells to Photons and Protons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA damage repair gives radiation therapy a boost | St. Jude Research [stjude.org]

- 12. Manipulation of Redox Metabolism Using Pharmacologic Ascorbate Opens a Therapeutic Window for Radio-Sensitization by ATM Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATM Inhibitor-6 in γH2AX Foci Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of oncology and DNA damage response (DDR), the Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator. As a primary sensor of DNA double-strand breaks (DSBs), ATM initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. A key downstream target of ATM is the histone variant H2AX, which is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DSBs. These discrete foci can be visualized and quantified using immunofluorescence microscopy, serving as a sensitive biomarker for DNA damage.

ATM Inhibitor-6 is a selective antagonist of ATM kinase activity. By blocking the autophosphorylation of ATM at Ser1981 and subsequent phosphorylation of its downstream targets, this compound effectively abrogates the cellular response to DSBs. This application note provides a detailed protocol for utilizing this compound in immunofluorescence assays to study its effect on the formation of γH2AX foci, a crucial readout for assessing the efficacy of DNA damage response inhibitors.

Signaling Pathway of ATM and γH2AX Formation

Upon induction of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of substrates, including the histone H2AX, leading to the formation of γH2AX foci. These foci act as docking sites for various DNA repair and signaling proteins, amplifying the DNA damage signal and facilitating repair. This compound directly interferes with the kinase activity of ATM, preventing the phosphorylation of H2AX and the subsequent formation of γH2AX foci.

Experimental Protocol: Immunofluorescence Staining of γH2AX Foci

This protocol details the steps for treating cells with this compound, inducing DNA damage, and performing immunofluorescence staining for γH2AX foci.

Materials and Reagents

-

Cell Line: Human cervical cancer (HeLa) cells or other suitable cell line

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

DNA Damaging Agent: Etoposide (stock solution in DMSO, e.g., 10 mM) or ionizing radiation (IR) source

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., Millipore, clone JBW301)

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other suitable fluorophore)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium: Anti-fade mounting medium

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor and DNA Damage Treatment:

-

Prepare working concentrations of this compound in pre-warmed culture medium. A dose-response experiment is recommended (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Aspirate the old medium from the cells and add the medium containing the respective concentrations of this compound.

-

Incubate for 1 hour at 37°C.

-

Induce DNA damage by either adding Etoposide to a final concentration of 10 µM and incubating for 1 hour, or by exposing the cells to a defined dose of ionizing radiation (e.g., 2 Gy) and allowing for a 30-minute recovery period at 37°C. Include a no-damage control.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Dilute the primary anti-γH2AX antibody in blocking buffer (e.g., 1:500 to 1:1000, optimize as needed).

-

Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (e.g., 1:1000).

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash twice with PBS.

-

Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

-

Capture images from at least 10 random fields of view for each condition.

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler. A nucleus is typically considered positive if it contains ≥ 5 foci.

-

Quantitative Data Presentation

The following table presents representative data from a dose-response experiment investigating the effect of this compound on Etoposide-induced γH2AX foci formation in HeLa cells.

| Treatment Group | This compound Conc. | Average γH2AX Foci per Nucleus (± SEM) | Percentage of Foci Inhibition (%) |

| Vehicle Control (DMSO) | 0 nM | 2.5 ± 0.8 | N/A |

| Etoposide (10 µM) | 0 nM | 45.2 ± 3.1 | 0 |

| Etoposide + Inhibitor | 10 nM | 31.8 ± 2.5 | 29.6 |

| Etoposide + Inhibitor | 100 nM | 15.1 ± 1.9 | 66.6 |

| Etoposide + Inhibitor | 1 µM | 5.3 ± 1.1 | 88.3 |

| Etoposide + Inhibitor | 10 µM | 3.1 ± 0.9 | 93.1 |

Data are representative and should be generated empirically for specific experimental conditions.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experiment, demonstrating how this compound is expected to impact the formation of γH2AX foci upon DNA damage.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in immunofluorescence-based studies of γH2AX foci formation. The detailed protocol and representative data serve as a valuable resource for researchers investigating the DNA damage response and the efficacy of ATM inhibitors. Accurate quantification of γH2AX foci provides a robust method to assess the pharmacodynamic activity of this compound and similar compounds in preclinical drug development.

Application Notes and Protocols: In Vitro Efficacy of ATM Inhibitor-6

For Research Use Only.

Introduction